molecular formula C12H24N2O B1452660 [1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine CAS No. 1096355-79-1

[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine

Cat. No. B1452660
M. Wt: 212.33 g/mol
InChI Key: YKFGSRMKTUZEOE-UHFFFAOYSA-N
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Description

“[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 1096355-79-1 . It has a molecular formula of C12H24N2O and a molecular weight of 212.33 g/mol.


Physical And Chemical Properties Analysis

“[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” has a predicted density of 1.02±0.1 g/cm3 and a predicted boiling point of 294.2±25.0 °C . More detailed physical and chemical properties would require further analysis or experimentation.

Scientific Research Applications

Biased Agonism in Serotonin Receptors

A study focused on the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists. These compounds preferentially stimulate ERK1/2 phosphorylation over other pathways, showing potential as antidepressant drug candidates with high 5-HT1A receptor affinity and selectivity. This research suggests that such biased agonism could lead to antidepressants with enhanced therapeutic profiles and reduced side effects (Sniecikowska et al., 2019).

Antimicrobial Activities of Quinoline Derivatives

Another study explored the synthesis of new quinoline derivatives carrying a 1,2,3-triazole moiety, starting from 4-methoxyaniline. These compounds demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, indicating their potential as first-line antimicrobial agents (Thomas et al., 2010).

Asymmetric Synthesis of Aminoalkyl Piperidines

Research into the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine highlighted a method for creating compounds like [(2S)-2-methylpiperidin-2-yl]methanamine. This work contributes to the field of organic synthesis, providing a pathway to synthesize complex amines with potential pharmaceutical applications (Froelich et al., 1996).

Safety And Hazards

The safety and hazards associated with “[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine” are not specified in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

[1-(4-methoxypiperidin-1-yl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-15-11-4-8-14(9-5-11)12(10-13)6-2-3-7-12/h11H,2-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFGSRMKTUZEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2(CCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Methoxypiperidin-1-yl)cyclopentyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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